3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(4-chlorophenyl)-” is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex compounds typically involves multi-step organic synthesis. The general approach may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide.
Introduction of Substituents: The chlorophenyl and indoloquinoxalinyl groups can be introduced through various substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This often involves:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines.
Scientific Research Applications
This compound could have several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for anti-cancer or anti-microbial agents.
Biological Studies: Investigating its interactions with biological macromolecules such as proteins and DNA.
Industrial Applications: Possible use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity. The molecular targets might include:
Enzymes: Such as cytochrome P450 enzymes.
Receptors: Like G-protein coupled receptors (GPCRs).
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with broad applications.
Benzimidazole: Another heterocyclic compound with similar biological activities.
Quinoxaline: Known for its anti-microbial properties.
Uniqueness
The uniqueness of “3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(4-chlorophenyl)-” lies in its complex structure, which may confer specific binding properties and biological activities not seen in simpler analogs.
Properties
CAS No. |
109322-25-0 |
---|---|
Molecular Formula |
C23H14Cl2N6S |
Molecular Weight |
477.4 g/mol |
IUPAC Name |
3-[(2-chloroindolo[2,3-b]quinoxalin-6-yl)methyl]-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H14Cl2N6S/c24-13-5-8-15(9-6-13)31-20(28-29-23(31)32)12-30-19-4-2-1-3-16(19)21-22(30)27-17-10-7-14(25)11-18(17)26-21/h1-11H,12H2,(H,29,32) |
InChI Key |
GDDXDFWXQYBJFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=CC(=C4)Cl)N=C3N2CC5=NNC(=S)N5C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.